molecular formula C13H16 B14330580 5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS No. 101126-30-1

5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene

Cat. No.: B14330580
CAS No.: 101126-30-1
M. Wt: 172.27 g/mol
InChI Key: RJUTZFRMAJOIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is an organic compound with a unique structure that combines elements of both naphthalene and methanonaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is usually carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Shares a similar hydrogenated naphthalene structure but lacks the methano bridge and methyl groups.

    1,6-Dimethyl-4-(1-methylethyl)-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different substituents.

Uniqueness: 5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is unique due to its specific substitution pattern and the presence of the methano bridge, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

101126-30-1

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3

InChI Key

RJUTZFRMAJOIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3CCC2C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.